3-(5-Chloro-2-methylphenyl)pyridine

Übersicht

Beschreibung

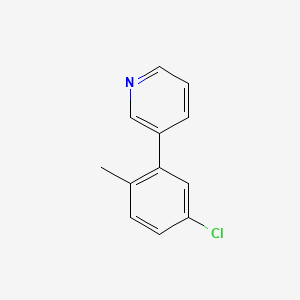

3-(5-Chloro-2-methylphenyl)pyridine is a heterocyclic compound with the molecular formula C12H10ClN and a molecular weight of 203.67 g/mol. This compound is characterized by the presence of a pyridine ring substituted with a 5-chloro-2-methylphenyl group.

Wirkmechanismus

Target of Action

3-(5-Chloro-2-methylphenyl)pyridine is a heterocyclic compound They are known to act as analgesic, nonsteroidal anti-inflammatory agents, antidepressants, cardiotonics, hypotensives, antiarrhythmics, and antisecretory agents . They also possess antiviral, antimicrobial, and cytotoxic activities .

Mode of Action

. The exact interaction of these compounds with their targets leading to these effects is still under investigation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methylphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the use of phosgene and piperazine as catalysts in toluene, followed by a series of extractions and purifications .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Chloro-2-methylphenyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where the chlorine atom or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that pyridine derivatives, including 3-(5-Chloro-2-methylphenyl)pyridine, can exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis. A study on thieno[2,3-b]pyridine derivatives highlighted their effectiveness against triple-negative breast cancer cells, suggesting that modifications in the pyridine structure could enhance biological activity against various cancer types .

Neuropharmacological Effects

Pyridine compounds are also explored for their neuropharmacological effects. The ability of certain pyridine derivatives to act as nicotinic acetylcholine receptor modulators presents opportunities for developing treatments for neurological disorders such as Alzheimer's disease. The structural characteristics of this compound may allow it to interact with these receptors, potentially leading to therapeutic applications in neurodegenerative diseases.

Agrochemicals

Insecticidal Properties

Pyridine derivatives are well-documented for their insecticidal properties. Compounds similar to this compound have been investigated for their effectiveness against agricultural pests. For example, the synthesis of novel pyridine-based insecticides has shown promising results in controlling noxious insects, making them valuable in pest management strategies .

Material Sciences

Polymer Chemistry

In material sciences, the incorporation of pyridine derivatives into polymer matrices has been studied for enhancing mechanical properties and thermal stability. The functional groups present in this compound can facilitate interactions with various polymer substrates, potentially leading to the development of advanced materials with tailored properties.

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential anticancer and neuropharmacological effects through modulation of biological pathways. |

| Agrochemicals | Effective insecticides targeting agricultural pests, contributing to sustainable agriculture practices. |

| Material Sciences | Enhancements in polymer properties through functionalization with pyridine derivatives. |

Case Studies

-

Anticancer Activity Study

A recent study demonstrated that a modified pyridine compound exhibited significant growth inhibition in MDA-MB-231 breast cancer cells at nanomolar concentrations. This underscores the potential of structurally similar compounds like this compound in cancer therapy . -

Insecticide Development

Research on trifluoromethylpyridines has shown their effectiveness against specific pest species, resulting in high control rates at low concentrations. This illustrates the utility of pyridine derivatives in developing new agrochemical products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-5-(chloromethyl)pyridine: This compound is used in the synthesis of pharmaceutical compounds and neonicotinoid insecticides.

3-Chloro-5-methylphenylcarbamate: Known for its use in separation processes and as a reagent in organic synthesis.

Uniqueness

3-(5-Chloro-2-methylphenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

3-(5-Chloro-2-methylphenyl)pyridine is a pyridine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits a range of effects, particularly in the fields of oncology and antimicrobial research. This article synthesizes various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by:

- A pyridine ring

- A chloro-substituted methylphenyl group

This specific arrangement contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as proteins and enzymes. The presence of the chloro and methyl groups enhances its binding affinity, potentially leading to inhibition of specific cellular pathways involved in disease processes. For instance, studies have shown that similar compounds can form hydrogen bonds and ionic interactions, which are crucial for their activity against various biological targets.

Anticancer Activity

Research indicates that this compound derivatives exhibit significant cytotoxic effects against several cancer cell lines. Notably:

- Cytotoxicity Studies : In a study involving ovarian cancer cell lines (OVCAR-3 and SK-OV-3), compounds similar to this compound demonstrated substantial cytotoxicity at concentrations as low as 50 nM after 48 hours of treatment. The percentage of surviving cells decreased significantly with higher concentrations .

| Cell Line | Concentration (µM) | % Surviving Cells (48h) |

|---|---|---|

| OVCAR-3 | 0.05 | 75 |

| OVCAR-3 | 5 | 45 |

| SK-OV-3 | 0.05 | 85 |

| SK-OV-3 | 10 | 45 |

Apoptosis Induction

Treatment with these compounds has been shown to increase the ratio of apoptotic cells significantly:

- In the OVCAR-3 cell line, early apoptosis increased from 1.29% to 5.37%, and late apoptosis from 1.03% to 7.07% after treatment with a concentration of 5 µM .

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disruption of bacterial cell wall synthesis and inhibition of efflux pumps, which enhances the efficacy against resistant strains .

Case Studies

- Ovarian Cancer Research : A study focusing on the effect of pyridine derivatives on ovarian cancer cells revealed that specific modifications in the structure could enhance cytotoxicity and promote apoptosis through mitochondrial pathways .

- Antimicrobial Studies : Research on related compounds indicated effective antibacterial properties, with one derivative showing significant activity against MRSA strains, suggesting potential for development into therapeutic agents for resistant infections .

Eigenschaften

IUPAC Name |

3-(5-chloro-2-methylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c1-9-4-5-11(13)7-12(9)10-3-2-6-14-8-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFHAPFVEJRHPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101292815 | |

| Record name | 3-(5-Chloro-2-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214382-83-8 | |

| Record name | 3-(5-Chloro-2-methylphenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214382-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Chloro-2-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.